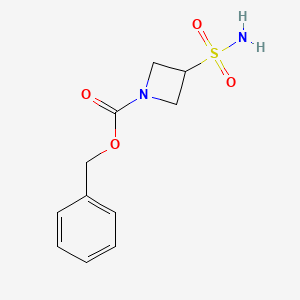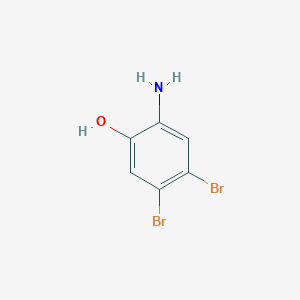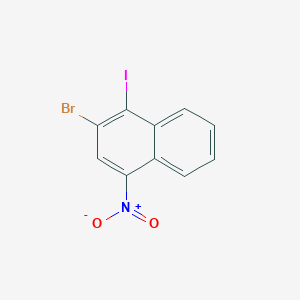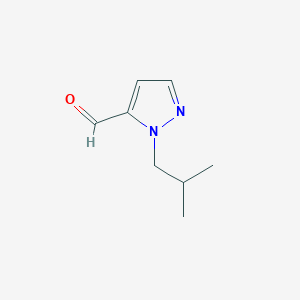![molecular formula C37H35N3O2 B1377978 2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine CAS No. 1450841-25-4](/img/structure/B1377978.png)
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine
Overview
Description
“2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine”, also known as ‘Bispox’, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of this compound involves the use of Bis(oxazolidine)pyridine ligand (B4227, 0.0165 mmol) and Cu(OAc) 2 (0.015 mmol). These are added to a round flask containing a stir bar under Ar. CH 2 Cl 2 (1 mL) is added to the flask and the mixture is stirred over 12 hours .Molecular Structure Analysis
The molecular formula of this compound is C37H35N3O2 and it has a molecular weight of 553.71 .Chemical Reactions Analysis
This compound is utilized for the Asymmetric [3+2] Cycloaddition .Physical And Chemical Properties Analysis
The compound is solid at 20 degrees Celsius . It has a molecular weight of 553.71 . The elemental analysis shows that it contains 7.00 to 8.00% Nitrogen .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of multidentate ligands and their application in constructing dinuclear copper(II) and iron(III) complexes highlight the intricate methods used to develop complex chemical structures. These ligands, containing triazolyl, phenolate, and pyridinyl groups, demonstrate the chemical versatility and potential of pyridine derivatives in forming metal complexes with distinct geometries and electrochemical properties Xiuli You & Zhenhong Wei, 2014.
Luminescence and Organic Light-Emitting Diodes (OLEDs)
Research into the fluorescence properties of bis(2,4,5-trisubstitutedoxazoles) indicates the potential of pyridine derivatives in organic light-emitting diode (OLED) applications. These compounds exhibit significant emission peaks within the blue light waveband, suggesting their utility as organic light-emitting materials Sha Hong-bin, 2010.
Catalytic Applications
The development of cationic Pd(II) and Ni(II) complexes from a 2,6-bis-(methylphospholyl)pyridine ligand showcases the role of pyridine derivatives in catalysis, particularly in the palladium-catalyzed synthesis of arylboronic esters. This underscores the compound's utility in facilitating complex chemical reactions with high efficiency M. Melaimi, Claire Thoumazet, L. Ricard, & P. Floch, 2004.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The formation of luminescent metallogels from 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands with europium(III) showcases innovative approaches to creating metal-organic frameworks (MOFs) and coordination polymers. These structures exhibit strong red luminescence and self-healing properties, highlighting their potential in materials science and luminescent applications Eoin P McCarney et al., 2015.
Antibacterial Activities
Investigations into the antibacterial activity of 2,6-bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine derivatives provide insight into the potential biomedical applications of pyridine derivatives. These studies have identified compounds with significant activity against Escherichia coli and Pseudomonas aeruginosa, indicating their utility in developing new antimicrobial agents Haihua Xiao et al., 2014.
properties
IUPAC Name |
(2S,4S)-4-methyl-2-[6-[(2S,4S)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-yl]pyridin-2-yl]-5,5-diphenyl-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35N3O2/c1-26-36(28-16-7-3-8-17-28,29-18-9-4-10-19-29)41-34(38-26)32-24-15-25-33(40-32)35-39-27(2)37(42-35,30-20-11-5-12-21-30)31-22-13-6-14-23-31/h3-27,34-35,38-39H,1-2H3/t26-,27-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXPVLMMPSKAED-AIYQPOGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(N1)C2=NC(=CC=C2)C3NC(C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(O[C@H](N1)C2=NC(=CC=C2)[C@H]3N[C@H](C(O3)(C4=CC=CC=C4)C5=CC=CC=C5)C)(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[(2S,4S)-4-methyl-5,5-diphenyloxazolidin-2-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate](/img/structure/B1377895.png)

![N-({2-benzylbicyclo[2.2.1]heptan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1377897.png)
![4-[({[4-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B1377901.png)




![2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1377909.png)

![(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine](/img/structure/B1377912.png)


